Ammonium chloropalladate
Description
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Properties
CAS No. |
13820-55-8 |
|---|---|
Molecular Formula |
(NH4)2[PdCl6] |
Molecular Weight |
159.91 |
Synonyms |
ammoniumchloropalladate |
Origin of Product |
United States |
Contextualization Within Inorganic and Organometallic Chemistry Research
Ammonium (B1175870) chloropalladate, also known as ammonium tetrachloropalladate(II), is a salt composed of ammonium cations ([NH₄]⁺) and square planar tetrachloropalladate(II) anions ([PdCl₄]²⁻). nih.gov Its standing in inorganic chemistry is rooted in its nature as a coordination complex of palladium in the +2 oxidation state. cymitquimica.com The study of such complexes is fundamental to understanding electron transfer mechanisms and the influence of oxidation states on the physical and chemical properties of materials.
The compound typically appears as olive-green to brown crystals. wikipedia.org Early crystallographic studies, dating back to 1922 by Dickinson, established its tetragonal crystal system, providing foundational data for the field. crystallography.netcrystallography.netiucr.org This structural determination was a key step in understanding the stereochemistry and bonding in palladium complexes.
In organometallic chemistry, while not containing a direct palladium-carbon bond itself, ammonium chloropalladate serves as a vital starting material for the synthesis of organopalladium complexes. It readily undergoes ligand exchange reactions, where the chloride ions are substituted by organic ligands. For instance, it has been used in the synthesis of pincer-type palladium complexes through the direct reaction with specific organic ligands, involving the elimination of HCl and NH₄Cl. csic.es These reactions are central to the development of new catalysts and materials with tailored properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | (NH₄)₂PdCl₄ wikipedia.org |
| Molar Mass | 284.31 g/mol |
| Appearance | Brown to olive-green crystals or powder wikipedia.orgsamaterials.com |
| Density | 2.17 g/cm³ wikipedia.org |
| Crystal System | Tetragonal wikipedia.orgsmolecule.com |
| Space Group | P 4/mmm wikipedia.orgcrystallography.net |
| Solubility | Soluble in water, insoluble in ethanol (B145695) wikipedia.org |
| Decomposition | Decomposes upon heating cymitquimica.comsamaterials.com |
Role As a Key Precursor in Palladium Chemistry Research
A significant portion of the research interest in ammonium (B1175870) chloropalladate stems from its role as a key precursor for a wide array of palladium-based materials. cymitquimica.com Its utility is particularly prominent in the synthesis of palladium catalysts, which are indispensable in modern organic synthesis. cymitquimica.com
The compound is frequently used to prepare palladium nanoparticles. smolecule.com These nanoparticles exhibit excellent catalytic properties in various chemical transformations. The reduction of ammonium chloropalladate is a common method to produce metallic palladium (Pd⁰) particles. For example, a solution-based reduction method using ethylene (B1197577) glycol has been employed to prepare uniform supported palladium nanoparticles. buu.ac.th These nanoparticles are highly effective in catalyzing reactions such as:
Cross-Coupling Reactions: Including Suzuki and Heck couplings, which are fundamental for creating carbon-carbon bonds in complex organic molecules.
Hydrogenation Reactions: For the hydrogenation of olefins, alkenes, and alkynes.
Formic Acid Oxidation: Supported palladium nanoparticles derived from this precursor have been studied as anode catalysts in the electrocatalytic oxidation of formic acid for fuel cell applications. buu.ac.th
Furthermore, this compound is a precursor for creating thin films of palladium via processes like chemical vapor deposition (CVD), which are used in semiconductor fabrication due to their electrical conductivity. It also reacts with biomolecules like creatinine (B1669602) to form palladium-creatinine complexes, which have applications in catalysis and semiconductor research. wikipedia.org
Table 2: Applications of this compound as a Precursor
| Application Area | Specific Use | Research Finding | Citation |
|---|---|---|---|
| Catalysis | Synthesis of Palladium Nanoparticles | Used to create catalysts for hydrogenation and cross-coupling reactions. | |
| Catalysis | Fuel Cells | Precursor for Pd nanoparticles on carbon nanotube supports for formic acid oxidation. | buu.ac.th |
| Materials Science | Thin Film Deposition | Employed in CVD to create conductive palladium films for electronics. | |
| Organic Synthesis | Organometallic Complexes | Starting material for synthesizing pincer-type palladium catalysts. | csic.es |
| Biomedical Research | Drug Delivery Systems | Used to synthesize palladium nanoparticles investigated as carriers for anticancer drugs. |
Evolution of Research Trajectories Pertaining to Ammonium Chloropalladate
Established Preparative Routes in Academic Research
Synthesis from Palladium Sources and Chloride Ligands
The traditional and most widely documented laboratory synthesis of this compound involves the reaction of a palladium source with a chloride ligand in an aqueous medium.
One common method is the direct reaction between palladium(II) chloride (PdCl₂) and ammonium chloride (NH₄Cl). This reaction is typically carried out in a concentrated hydrochloric acid solution. A stoichiometric ratio of 1:2 for PdCl₂ to NH₄Cl is maintained, and the mixture is refluxed at temperatures between 80–100°C for 4–6 hours. The resulting ammonium tetrachloropalladate(II) is then crystallized through slow evaporation of the solvent.
Another established route involves the use of tetrachloropalladic acid (H₂[PdCl₄]). This acid is reacted with ammonium chloride, leading to the formation of this compound and hydrochloric acid. The reaction is driven to completion by the gentle evaporation of the volatile HCl at temperatures of 60–80°C.
A less common method involves the direct chlorination of palladium black. In this process, palladium metal in its finely divided form (palladium black) is suspended in a concentrated ammonium chloride solution, and chlorine gas is passed through the mixture to oxidize the palladium and form the desired complex.
The reaction of sodium chloropalladate(II) with tolan (diphenylacetylene) in aqueous ethanol (B145695) has also been reported as a modified synthesis route.
| Starting Materials | Reagents | Key Conditions | Product |
| Palladium(II) chloride, Ammonium chloride | Hydrochloric acid | Reflux at 80–100°C, 4–6 hours | Ammonium tetrachloropalladate(II) |
| Tetrachloropalladic acid, Ammonium chloride | Aqueous solution | 60–80°C, evaporation of HCl | Ammonium tetrachloropalladate(II) |
| Palladium black | Chlorine gas, Ammonium chloride solution | - | Ammonium tetrachloropalladate(II) |
| Sodium chloropalladate(II), Tolan | Aqueous ethanol | - | Tetraphenylcyclobutadiene (B15491532) palladium chloride |
Crystallization and Purification Techniques for Research Applications
For research purposes, high purity of this compound is often crucial. Recrystallization is a standard technique to enhance the purity of the synthesized compound. This process typically involves dissolving the crude product in dilute hydrochloric acid and allowing it to slowly crystallize.
Another purification method involves repeated precipitation. The crude this compound can be ignited to form a palladium sponge, which is then redissolved in aqua regia. Following this, the palladium is reprecipitated as this compound by the addition of ammonium chloride. The precipitate is then filtered and washed with a 20% ammonium chloride solution.
In some processes, after precipitation with solid ammonium chloride, the filter cake is treated with a saturated hydrochloric acid solution of ammonium chloride. The treated precipitate is then dissolved in water, filtered, and neutralized before further processing.
Advanced Synthetic Approaches and Process Optimization
Green Chemistry Methodologies for this compound Synthesis
Recent research has focused on developing more environmentally friendly methods for synthesizing palladium compounds. One approach involves the use of ethylene (B1197577) glycol (EG) as a solvent in place of water in a hydrochloric acid solution containing an oxidizing agent like sodium chlorate (B79027) (NaClO₃). This method has shown advantages in reducing both chemical dosage and energy consumption. The process allows for the efficient leaching of palladium metal and subsequent precipitation of ammonium hexachloropalladate ((NH₄)₂PdCl₆).
High-Yield and High-Purity Synthetic Strategies for Research
To achieve high yields and purity, optimization of reaction conditions is key. For instance, in the precipitation of ammonium hexachloropalladate from solutions containing Pd(IV), a molar ratio of Pd(IV) to NH₄Cl of 1:30 at room temperature for 30 minutes can lead to a precipitation percentage of 99.95% and a purity of over 99.99%. In another study, using a molar ratio of Pd(IV) to NaClO₃ and NH₄Cl of 1:10:20 at room temperature for 30 minutes resulted in a 99.8% precipitation of Pd(IV) with a purity of over 99.99%.
The selective precipitation of (NH₄)₂PdCl₆ from leaching solutions has been demonstrated to be a highly effective method for recovering pure palladium compounds. The presence of Pd(IV) in the aqueous solution is critical for successful precipitation with ammonium chloride.
| Method | Key Parameters | Yield/Purity | Reference |
| Selective Precipitation | 1:30 molar ratio of Pd(IV) to NH₄Cl, room temp, 30 min | 99.95% precipitation, >99.99% purity | |
| Selective Precipitation | 1:10:20 molar ratio of Pd(IV):NaClO₃:NH₄Cl, room temp, 30 min | 99.8% precipitation, >99.99% purity |
Derivatization and Transformation Pathways of this compound
This compound serves as a versatile precursor for a variety of palladium-containing compounds and materials.
Upon gradual addition of ammonia (B1221849), it can be converted to the insoluble Vauquelin's salt. It is also a key starting material for the preparation of palladium nanoparticles, which are widely used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions like the Suzuki and Heck couplings.
Furthermore, this compound can be used to synthesize other palladium complexes. For example, its reaction with diphenylacetylene (B1204595) in aqueous ethanol yields tetraphenylcyclobutadiene palladium halides. It can also be used in the preparation of palladium(II) acetylide complexes with pincer-type ligands. The compound is also a precursor for preparing colloidal palladium nanocatalysts and metal-polymer catalyst systems.
Ligand Exchange Reactions Investigated Academically
Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. xtremepape.rs In the square planar [PdCl₄]²⁻ anion of this compound, the chloride ligands can be substituted by various other ligands, leading to the formation of new palladium complexes with tailored properties. researchgate.net These reactions are central to the synthesis of catalysts and functional materials. alibaba.comcymitquimica.com
A notable academic investigation involves the reaction of this compound with creatinine (B1669602). This process yields various palladium-creatinine complexes that have applications in catalysis, semiconductor research, and studies of mixed oxidation states. thermofisher.incymitquimica.com Another studied example is the ligand exchange reaction at the surface of a carbon paste electrode. Research has shown that a chloropalladate(II) complex can form at the electrode surface, which then undergoes ligand exchange with N',N'-disubstituted derivatives of N-benzoylthiourea. researchgate.net
The synthesis of water-soluble palladium(II) complexes has been achieved using N-heterocyclic carbene (NHC) chelate ligands. rsc.org These reactions involve the transfer of NHC ligands to the palladium center, demonstrating the versatility of this compound as a starting material for creating complexes with specific solubility characteristics for applications like aerobic oxidation catalysis. rsc.org Furthermore, the development of advanced catalytic systems for reactions such as the amination of aryl halides often relies on the initial formation of palladium-phosphine complexes, a process rooted in ligand exchange chemistry. nih.govnih.gov
Table 1: Examples of Ligand Exchange Reactions with [PdCl₄]²⁻
| Reactant Ligand | Product Complex Type | Application Area | Reference |
|---|---|---|---|
| Creatinine | Pd-creatinine complex | Catalysis, Semiconductors | thermofisher.in, cymitquimica.com |
| N-benzoylthiourea derivatives | Surface-bound Pd(II)-thiourea complex | Electrochemistry | researchgate.net |
| N-heterocyclic carbenes (NHC) | [Pd(NHC)₂Cl₂] | Aerobic Oxidation Catalysis | rsc.org |
| Phosphines (e.g., KPhos) | Pd-phosphine complexes | C-N Coupling Reactions | nih.gov |
Reduction and Oxidation Chemistry Leading to New Palladium Species
The palladium(II) center in this compound is readily involved in redox reactions. It can be reduced to metallic palladium (Pd(0)) or oxidized to higher oxidation states like Pd(IV). This chemistry is fundamental to synthesizing a range of palladium species, especially catalytically active nanoparticles.
Reduction to Palladium(0): The reduction of this compound is a primary method for producing palladium metal, particularly in the form of nanoparticles. smolecule.com These nanoparticles are crucial in catalysis for reactions like Suzuki and Heck cross-couplings and hydrogenation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), ethylene glycol, and hydrogen gas (H₂). researchgate.net For instance, monodispersed palladium nanoparticles with controlled sizes (from 0.9 nm to 3.5 nm) have been successfully synthesized via the controlled reduction of the [PdCl₄]²⁻ ion with sodium borohydride. researchgate.net
Oxidation to Higher Valent Palladium: While reduction is more common, the Pd(II) in this compound can also be oxidized to form compounds with palladium in higher oxidation states. This can be achieved using strong oxidizing agents. Additionally, metallic palladium, which can be formed from the reduction of this compound, can be subsequently oxidized to palladium(II) oxide (PdO). tandfonline.commdpi.com This oxidation is often accomplished by calcination (heating in air) at temperatures between 450–600 °C and is a key step in preparing certain types of heterogeneous catalysts. tandfonline.com
Table 2: Redox Reactions of this compound and Resulting Species
| Reaction Type | Reagent/Condition | Resulting Palladium Species | Key Application | Reference |
|---|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Palladium (Pd(0)) Nanoparticles | Catalysis | , researchgate.net |
| Reduction | Ethylene Glycol | Palladium (Pd(0)) Nanoparticles | Catalysis | |
| Oxidation | Strong Oxidizing Agents | Higher Oxidation State Pd Complexes | Material Synthesis | |
| Oxidation (of derived Pd metal) | High-Temperature Calcination | Palladium(II) Oxide (PdO) | Heterogeneous Catalysis | tandfonline.com, mdpi.com |
Formation of Heterogeneous Palladium Systems from this compound
This compound is a widely used precursor for creating heterogeneous palladium catalysts, where palladium species are immobilized on a solid support. fishersci.fiuu.nl This approach enhances catalyst stability, allows for easy separation from reaction products, and often improves catalytic performance. nih.gov
A key strategy involves depositing the palladium precursor onto a support material followed by a chemical transformation, such as reduction or calcination. uu.nl The choice of support and deposition method is crucial. For example, this compound has been used to prepare palladium catalysts on zeolite supports. Due to the anionic nature of the [PdCl₄]²⁻ complex, it can be ion-exchanged with cations in the zeolite framework, leading to the formation of palladium oxide particles within the internal pore structure of the zeolite after calcination. tandfonline.com
Another method is the deposition of this compound onto nanostructured supports. In one study, palladium nanoparticles were deposited on tungsten oxide (WO₃) nanorods using an aerosol-assisted chemical vapor deposition (AACVD) method with a solution of (NH₄)₂PdCl₄ in methanol (B129727). mdpi.com The resulting material was then heated in air to form a PdO/WO₃ heterogeneous catalyst. mdpi.com Similarly, highly active and recyclable catalysts have been developed by immobilizing palladium nanoclusters on supports like amino-functionalized siliceous mesocellular foam (MCF), which can be prepared from palladium precursors. nih.gov These heterogeneous systems are effective in various organic transformations, including selective hydrogenation and oxidative cascade reactions. nih.gov
Table 3: Examples of Heterogeneous Systems from this compound
| Support Material | Preparation Method | Final Palladium Species | Application | Reference |
|---|---|---|---|---|
| 13X Zeolite | Ion Exchange, Calcination | Palladium Oxide (PdO) | Methane (B114726) Oxidation | tandfonline.com |
| Tungsten Oxide (WO₃) Nanorods | AACVD, Oxidation | Palladium Oxide (PdO) | Gas Sensing | mdpi.com |
| Siliceous Mesocellular Foam (MCF) | Immobilization, Reduction | Palladium (Pd(0)) Nanoclusters | Oxidative Cascade Reactions | nih.gov |
| Carbon | Impregnation, Reduction | Palladium (Pd(0)) | General Catalysis | uu.nl |
Catalytic Applications and Mechanistic Studies
Ammonium (B1175870) Chloropalladate as a Precursor in Homogeneous Catalysis
Ammonium chloropalladate, with the chemical formula (NH₄)₂PdCl₄, is a versatile and widely utilized palladium(II) salt in the field of homogeneous catalysis. msesupplies.comchemimpex.com It serves as a stable, water-soluble, and convenient starting material for generating catalytically active palladium species, particularly palladium(0) complexes, which are pivotal in a multitude of organic transformations. chemimpex.com Its primary role is that of a "precatalyst"—a substance that is converted in the reaction mixture into the active catalyst. The tetrachloropalladate(2-) anion, [PdCl₄]²⁻, can undergo reduction or ligand substitution to form the species required to initiate a catalytic cycle. This utility is especially prominent in reactions that are fundamental to modern organic synthesis, such as carbon-carbon bond formation and functional group interconversions. msesupplies.com Palladium complexes derived from this compound are employed as catalysts in various organic transformations, including cross-coupling reactions, hydrogenation, and carbonylation. msesupplies.com
This compound is a common precursor for catalysts used in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. chemimpex.com These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, typically involve a catalytic cycle built around a palladium(0) species. fujifilm.com The stable Pd(II) salt, this compound, is reduced in situ to the active Pd(0) catalyst that drives the reaction. wikipedia.org
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgscielo.br While various palladium sources can be used, Pd(II) salts like this compound serve as effective precatalysts. msesupplies.com
The catalytic cycle of the Heck reaction requires a palladium(0) species. wikipedia.orglibretexts.org When this compound is used, the first step is the in-situ reduction of the Pd(II) center to Pd(0). This activation can be achieved by various reagents in the reaction mixture, such as phosphine (B1218219) ligands, which can be oxidized in the process, or by other reducing agents. wikipedia.orglibretexts.org Once the catalytically active Pd(0) complex, often coordinated to ligands like phosphines, is formed, it initiates the cycle. libretexts.org The cycle proceeds through three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a square planar organopalladium(II) complex. wikipedia.orglibretexts.org
Migratory Insertion : The alkene coordinates to the Pd(II) complex, followed by insertion of the olefin into the palladium-carbon bond. libretexts.org
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C-C coupled product (the substituted alkene) and a hydridopalladium(II) species. libretexts.org
Regeneration : The base present in the reaction mixture neutralizes the generated hydrogen halide and facilitates the reductive elimination of the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst. libretexts.org
The role of this compound is therefore to provide a reliable source of palladium that can be readily reduced to enter this catalytic loop.
The Suzuki-Miyaura coupling is a cornerstone of organic synthesis, creating a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. fujifilm.comgold-chemistry.org This reaction is catalyzed by a palladium(0) complex, and this compound is frequently used as the Pd(II) precursor to generate this active catalyst. msesupplies.comfujifilm.com
The formation of the initial palladium(0) species from the Pd(II) precursor is the critical activation step. This reduction allows the palladium to enter the catalytic cycle, which generally consists of three key mechanistic steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form an organopalladium(II) intermediate (R¹-Pd-X). fujifilm.comlibretexts.org
Transmetalation : In the presence of a base, which activates the organoboron compound to form a borate (B1201080) species, the organic group (R²) is transferred from boron to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (R¹-Pd-R²). fujifilm.comorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then begin a new cycle. fujifilm.comlibretexts.org
This compound's utility lies in its ability to be converted into the necessary Pd(0) catalyst under the reaction conditions, often facilitated by solvents or ligands that can act as reducing agents.
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org As with other cross-coupling reactions, this compound can serve as the palladium precatalyst. fujifilm.com
The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle : The role of the palladium catalyst begins with the in-situ reduction of a Pd(II) precursor, such as this compound, to a catalytically active Pd(0) species. This species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. wikipedia.org
Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt (often CuI), facilitated by the amine base, to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne. wikipedia.orgvedantu.com
Transmetalation : The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the organopalladium(II) intermediate. This forms a diorganopalladium(II) complex and regenerates the copper(I) salt. vedantu.com
Reductive Elimination : The final step of the palladium cycle is reductive elimination from the diorganopalladium(II) complex, which yields the coupled product (a substituted alkyne) and regenerates the active Pd(0) catalyst. wikipedia.org
This compound provides the palladium source that, upon reduction, drives the primary catalytic cycle responsible for the bond-forming steps.
Table 1: Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Bond Formed | Role of (NH₄)₂PdCl₄ | In-situ Active Species | Key Mechanistic Steps |
| Heck Reaction | C(sp²)–C(sp²) (Alkene) | Pd(II) Precatalyst | Pd(0)Lₙ | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) (Biaryl/Styrene) | Pd(II) Precatalyst | Pd(0)Lₙ | Oxidative Addition, Transmetalation, Reductive Elimination |
| Sonogashira Coupling | C(sp²)–C(sp) (Arylalkyne) | Pd(II) Precatalyst | Pd(0)Lₙ | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
Palladium catalysis is instrumental in reactions involving the incorporation of carbon monoxide (CO) or carbon dioxide (CO₂). This compound is a suitable palladium source for these transformations. google.com
Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. A notable application is the carbonylation of aromatic iodides or bromides to produce aromatic carboxylic acids or their esters. google.com In these processes, this compound can be used as the palladium catalyst material. google.com The general mechanism for palladium-catalyzed carbonylation involves the generation of a Pd(0) species from the Pd(II) precursor. scielo.br This is followed by oxidative addition of the organohalide, insertion of a CO molecule into the palladium-carbon bond to form a palladated acyl complex, and subsequent reaction with a nucleophile (like water or an alcohol) to give the carboxylic acid or ester product. scielo.br The reaction can often be performed at relatively low CO pressures (0 to 100 psig). google.com
Carboxylation involves the direct incorporation of carbon dioxide. Palladium-catalyzed reductive carboxylation of aryl electrophiles is a powerful method for synthesizing aryl carboxylic acids. dicp.ac.cn While many systems have been developed, the fundamental principle involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide. The resulting organopalladium(II) complex then reacts with CO₂. This process often requires a reductant to complete the catalytic cycle. As a stable Pd(II) precursor, this compound can be used to generate the necessary Pd(0) catalyst in situ for such transformations.
This compound is a precursor for catalysts used in various olefin functionalization reactions, which transform simple alkenes into more complex and valuable molecules. A primary example is the formation of palladium nanoparticles from the reduction of this compound; these nanoparticles have demonstrated significant catalytic activity in the hydrogenation of olefins.
Beyond simple hydrogenation, palladium catalysts derived from precursors like this compound are used for a range of other olefin functionalizations. The Heck reaction (discussed in 4.1.1.1) is itself a premier example of olefin functionalization, specifically vinylation or arylation. wikipedia.org Another important transformation is the Wacker process, where an olefin is oxidized to a ketone, a reaction that relies on a Pd(II) catalyst. sigmaaldrich.com
Furthermore, palladium-catalyzed oxidative amination reactions can add a nitrogen-containing group across a double bond. For instance, alkenes can react with imides in the presence of a palladate catalyst to generate terminal imides, a process that proceeds via trans-aminopalladation. researchgate.net The versatility of this compound as a starting material allows for its use in generating the specific palladium species required for these diverse olefin transformations through controlled reduction or ligand exchange.
Suzuki-Miyaura Coupling: Initial Palladium Species Formation
Carbonylation and Carboxylation Reactions Utilizing Palladium from this compound
Role of this compound in Heterogeneous Catalysis Development
This compound, with the chemical formula (NH₄)₂PdCl₄, serves as a crucial and widely utilized precursor in the development of heterogeneous palladium catalysts. cymitquimica.comwikipedia.org Heterogeneous catalysis, where the catalyst's phase (typically solid) differs from that of the reactants (often liquid or gas), is a cornerstone of the chemical industry, enabling large-scale production and enhanced reaction selectivity. wikipedia.orgappliedcatalysts.com The utility of this compound stems from its role as a convenient and reliable source of palladium, which can be transformed into the catalytically active metallic palladium (Pd(0)) or palladium oxide (PdO) species. tandfonline.com Its solubility in water facilitates its application in various catalyst preparation methods, such as impregnation and ion exchange, onto high-surface-area supports. cymitquimica.comuu.nl
The development of these catalysts is critical for a multitude of organic syntheses, including vital carbon-carbon bond-forming reactions like Suzuki and Heck cross-couplings, as well as hydrogenation and oxidation reactions. mdpi.com The effectiveness of the final catalyst—in terms of activity, selectivity, and stability—is heavily dependent on the properties of the palladium species, such as particle size, morphology, and interaction with the support material. uu.nlresearchgate.net this compound provides a versatile starting point for controlling these fundamental properties during catalyst synthesis. fishersci.nofishersci.no
Supported Palladium Catalysts Derived from this compound
Supported palladium catalysts are materials where palladium is finely dispersed on a support material, which is typically inert and possesses a high surface area. uu.nl this compound is a preferred precursor for creating these supported systems. fishersci.nofishersci.no The support's role is to stabilize the palladium particles, preventing their aggregation into less active, larger clusters, and to maximize the available active surface area for catalysis. appliedcatalysts.comhidenanalytical.com Common supports include various forms of carbon, alumina, silica (B1680970), zeolites, and metal oxides. tandfonline.comuu.nlmdpi.com The choice of support can significantly influence the catalyst's performance by altering the electronic properties and anchoring of the palladium species. mdpi.com
For instance, using this compound as a precursor for catalysts on zeolite supports has been shown to influence the final location of the active palladium oxide (PdO) species. Studies have indicated that (NH₄)₂PdCl₄ can favor the formation of PdO particles on the internal surfaces of a 13X zeolite, a factor that can be critical for reaction selectivity and catalyst longevity. tandfonline.com
The effective creation of a supported catalyst hinges on the successful deposition and immobilization of the palladium precursor onto the support surface. uu.nl Several strategies are employed, with the choice depending on the desired palladium loading, dispersion, and the nature of the support.
Impregnation: This common method involves saturating the porous support with a solution of this compound. The solvent is then evaporated, leaving the palladium complex deposited on the support surface. The interaction between the charged palladium precursor and the support's surface charge (related to its isoelectric point) is a key factor in achieving high dispersion. uu.nl
Ion Exchange: This technique leverages electrostatic interactions. For supports with appropriate surface functional groups, the anionic tetrachloropalladate ([PdCl₄]²⁻) ions from the dissolved precursor can be exchanged with other anions on the support surface, leading to strong anchoring of the palladium complex. uu.nl
Deposition-Precipitation: In this method, the pH of the this compound solution is adjusted in the presence of the support material. This change causes the palladium to precipitate onto the support as an insoluble compound, often a hydroxide (B78521) or oxide, which can then be converted to the active metallic form. uu.nl
Functionalized Supports: Supports can be chemically modified with functional groups, such as aminopropyl groups on silica (forming AmP-MCF), to create specific binding sites. diva-portal.orgacs.orgdiva-portal.org These sites can strongly immobilize the palladium species from the precursor, leading to highly stable and well-dispersed catalysts that resist deactivation. diva-portal.orgacs.org
Following deposition, the immobilized this compound precursor is typically converted into catalytically active palladium nanoparticles (PdNPs) through a reduction or calcination process. tandfonline.com The conditions of this conversion step are critical for controlling the size, shape (morphology), and crystal structure of the resulting nanoparticles, which in turn dictate their catalytic activity and selectivity. nih.gov
Researchers have demonstrated that the choice of reducing agent and the use of stabilizing agents or templates can precisely control nanoparticle morphology. nih.gov For example, using different reducing agents with a palladium precursor in a liquid crystal template can yield spherical nanoparticles, nanowires, or nanosheets. nih.gov Such morphological control is crucial because different crystal facets of palladium can exhibit vastly different catalytic activities for specific reactions. nih.gov Similarly, the polyol method, using precursors like K₂PdCl₄ (similar to (NH₄)₂PdCl₄), allows for the synthesis of spherical or polyhedral nanoparticles depending on the stabilizers used, such as polyvinylpyrrolidone (B124986) (PVP) or cetyl trimethyl ammonium bromide (CTAB). researchgate.net
The table below summarizes findings on controlling Pd nanoparticle morphology from various precursors.
| Precursor Used | Stabilizer/Method | Resulting Morphology | Average Size | Source |
| PdCl₂ | PVP / Polyol Method (Argon atm) | Spherical | 7.5 nm | researchgate.net |
| K₂PdCl₄ | PVP + CTAB / Polyol Method (Air) | Polyhedral | 8.4 nm | researchgate.net |
| K₂PdCl₄ | PVP + CTAB / Polyol Method (Argon atm) | Polyhedral | 6.3 nm | researchgate.net |
| Pd precursor | Hydrazine / Liquid Crystal Template | Spherical | N/A | nih.gov |
| Pd precursor | Hydrogen Gas / Liquid Crystal Template | Nanowire | N/A | nih.gov |
| Pd precursor | Carbon Monoxide / Liquid Crystal Template | Nanosheet | N/A | nih.gov |
Deposition and Immobilization Strategies for Active Sites
Investigation of Active Sites and Reaction Pathways on Heterogeneous Surfaces
Identifying the precise nature of the active sites—the specific atoms or ensembles of atoms on the catalyst surface where the reaction occurs—is a central goal in catalysis research. nih.govmdpi.com For palladium catalysts derived from this compound, the active site is often considered to be metallic palladium (Pd(0)) or a form of palladium oxide (PdOₓ). mdpi.com However, the exact state can be dynamic and dependent on the reaction conditions. mdpi.com
Investigations have shown that for some C-C coupling reactions, the catalytic cycle may proceed heterogeneously on the surface of palladium nanoparticles. mdpi.comchinesechemsoc.org In other cases, a "homogeneous" pathway is proposed where palladium atoms leach from the nanoparticle surface to act as the true catalytic species in the solution before re-depositing. mdpi.com Density functional theory (DFT) calculations and experimental studies on model systems, like Ag@Pd₃Cu intermetallic nanoplates, have been used to explore the feasibility of purely heterogeneous pathways, suggesting that modifying the electronic structure of palladium can make the surface-catalyzed reaction more favorable. chinesechemsoc.org
For methane (B114726) oxidation, research indicates that the active sites are PdO nanoparticles, and their formation can be influenced by the choice of precursor, such as this compound. tandfonline.com The interaction between these PdO particles and the support material is crucial. chalmers.se The reaction pathway on these heterogeneous surfaces involves a cycle of adsorption of reactants, surface reaction, and desorption of products. wikipedia.org Techniques like using self-assembled monolayers can selectively block certain types of surface sites (e.g., terrace sites), which not only enhances selectivity towards desired products but also helps elucidate the reaction mechanism by revealing which sites are responsible for specific reaction steps. nih.gov
Advanced Mechanistic Investigations in Catalysis
To gain a deeper understanding of how catalysts function, researchers employ advanced analytical techniques to probe the catalyst's structure and the chemical transformations occurring during the reaction. diva-portal.orgrsc.org These investigations are vital for rationally designing more efficient and durable catalysts. rsc.org The focus is often on understanding the catalyst's state under actual operating conditions, as this can differ significantly from its pre- or post-reaction state.
In situ spectroscopy involves studying the catalyst directly within the reaction environment (i.e., under reaction temperatures, pressures, and chemical atmospheres). rsc.org This approach provides real-time snapshots of the catalytic cycle, allowing researchers to identify transient intermediates and determine the catalyst's true working state. diva-portal.org
X-ray Absorption Spectroscopy (XAS) is a particularly powerful in situ technique. diva-portal.orgdiva-portal.org It can provide detailed information about the oxidation state and local coordination environment of the palladium atoms during a reaction. For example, in situ XAS was used to study a heterogeneous Pd(II)-AmP-MCF catalyst during the cycloisomerization of acetylenic acids. diva-portal.org The study confirmed that catalyst deactivation was caused by the reduction of the active Pd(II) species to inactive Pd(0) aggregates. Crucially, the in situ measurements also showed that the catalyst's activity could be restored by adding an oxidant, which reoxidized the Pd(0) back to Pd(II), confirming the deactivation and reactivation mechanism. diva-portal.org
Other in situ spectroscopic methods, like Fourier-transform infrared (FT-IR) spectroscopy, are used to observe the adsorption of molecules on the catalyst surface and the formation of surface intermediates, providing further mechanistic insights into the catalytic cycle. chalmers.sediva-portal.org These advanced studies are essential for moving beyond "black box" descriptions of catalysis to a detailed, molecular-level understanding of reaction pathways. diva-portal.org
Computational Modeling of Elementary Steps in Palladium Catalysis
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. acs.orgnih.gov Given that catalysts derived from this compound are central to many of these processes, understanding the fundamental steps through computational modeling provides critical insights into reaction outcomes, selectivity, and efficiency. These studies are often necessary because the short-lived nature of reaction intermediates makes them difficult to detect and characterize through purely experimental techniques. acs.orgnih.govacs.org
Computational models have been instrumental in mapping the intricate energy landscapes of catalytic cycles, which typically consist of several elementary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net By calculating the transition states and intermediates for each step, researchers can identify the rate-determining step, rationalize the role of ligands and additives, and predict the effects of substrate modifications. acs.orgacs.org
Key elementary steps that have been extensively modeled include:
Oxidative Addition: Computational studies have clarified the relationship between the coordination number of the palladium center and the selectivity of this initial step. acs.orgnih.gov In cross-coupling reactions, the palladium catalyst (often in a Pd(0) state) reacts with an organic electrophile (R¹–X), cleaving the R¹–X bond and forming a new Pd(II) complex. acs.org
Transmetalation: This step involves the transfer of an organic group (R²) from an organometallic nucleophile (R²–m) to the Pd(II) center. acs.org Computational analysis has shed light on several aspects, such as the crucial role of the base in Suzuki-Miyaura coupling, the different mechanistic pathways (cyclic vs. open) in the Stille reaction, and the identity of active intermediates in Negishi coupling. acs.orgnih.gov
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) couple to form a new C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state. acs.org Computational modeling has been used to rationalize how ligand properties influence the ease and outcome of this step. acs.orgacs.org
These computational investigations have significantly advanced the understanding of palladium catalysis, enabling the refinement of existing synthetic methods and the rational design of new, more efficient catalytic systems. nih.gov
Table 1: Computational Modeling of Elementary Steps in Palladium-Catalyzed Reactions
| Elementary Step | Reaction Type | Key Findings from Computational Studies | Citations |
|---|---|---|---|
| Oxidative Addition | General Cross-Coupling | Clarified the connection between Pd coordination number and selectivity. | acs.orgnih.gov |
| Buchwald-Hartwig Amination | Modeled the cleavage of aryl C-O bonds via a five-centered transition state. | researchgate.net | |
| Transmetalation | Suzuki-Miyaura | Elucidated the role of the base in facilitating the transfer of the boron-based organic group. | acs.orgnih.gov |
| Stille | Distinguished the factors controlling cyclic and open mechanistic pathways for the tin-based reagent. | acs.orgnih.gov | |
| Negishi | Identified the active intermediates involved in the zinc-based coupling process. | acs.orgnih.gov | |
| Reductive Elimination | General Cross-Coupling | Rationalized the effect of ligand substitution on the C-C bond-forming step. | acs.orgacs.org |
| Negishi (Asymmetric) | Identified reductive elimination as the enantiodiscriminating step. | nih.gov |
Catalyst Deactivation and Regeneration Studies in Academic Contexts
The long-term stability and recyclability of palladium catalysts, including those prepared from this compound, are critical for their practical application. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge. Academic research has focused extensively on identifying the mechanisms of deactivation and developing effective regeneration strategies. the-innovation.org
Deactivation Mechanisms:
Several factors, both intrinsic to the catalyst and related to external reaction conditions, can lead to deactivation. the-innovation.org Common mechanisms include:
Sintering: At elevated temperatures, highly dispersed palladium nanoparticles can migrate and agglomerate into larger, less active particles. the-innovation.orgtandfonline.com This process, also known as Ostwald ripening, is a primary cause of deactivation in high-temperature applications like methane combustion and can be accelerated by the presence of water vapor. tandfonline.com The formation of mobile Pd-carbonyl complexes in the presence of CO can also lead to sintering on zeolite supports. csic.es
Poisoning: The catalyst's active sites can be blocked or poisoned by impurities in the reaction stream. Sulfur compounds (such as SO₂ and H₂S) are notorious poisons for palladium catalysts, leading to rapid deactivation, particularly at lower temperatures. the-innovation.orgdcl-inc.comresearchgate.net
Fouling or Blocking: The accumulation of reaction byproducts, intermediates, or polymeric materials can physically block the pores of the catalyst support and cover the active palladium sites. mdpi.comresearchgate.net This is a common issue in liquid-phase hydrogenations of complex organic molecules. mdpi.com
Phase Change: The active palladium species can undergo chemical transformations into less active phases. For instance, in hydrodechlorination reactions, the formation of palladium carbide (PdCx) from the adsorption of (chloro)-hydrocarbons has been identified as a major cause of deactivation. mdpi.com
Regeneration Strategies:
Research into regenerating deactivated palladium catalysts aims to restore their activity and extend their operational lifetime. The choice of method depends on the specific deactivation mechanism:
Thermal Treatment: For deactivation caused by certain adsorbed species, heating the catalyst can be effective. Thermal methods have been used to regenerate sulfur-poisoned catalysts, although they may not always achieve complete recovery of activity. dcl-inc.com
Chemical Treatment: This involves using specific chemical agents to remove poisons or blockages.
Oxidative/Reductive Treatments: Treating a coked or carbided catalyst with an air stream at elevated temperatures can burn off carbonaceous deposits. mdpi.com Conversely, hydrogen treatment has been shown to be highly effective in regenerating sulfur-poisoned catalysts by reducing adsorbed sulfur species. dcl-inc.com
Solvent Washing: For deactivation caused by the deposition of organic residues, washing the catalyst with appropriate solvents can remove the blockage. A method using chloroform (B151607) and glacial acetic acid has been developed to regenerate Pd(OH)₂/C catalysts used in the synthesis of HBIW by removing accumulated products from the catalyst pores. mdpi.com
The success of regeneration depends heavily on whether the deactivation process is reversible. While poisoning and fouling can often be reversed, severe sintering of palladium particles typically results in irreversible deactivation. mdpi.com
Table 2: Summary of Palladium Catalyst Deactivation and Regeneration Studies
| Deactivation Mechanism | Catalytic Process / Context | Regeneration Method | Key Findings / Citations |
|---|---|---|---|
| Sulfur Poisoning | Methane Combustion | Thermal treatment (>500°C); Hydrogen treatment. | Deactivation is rapid at low temperatures (<400°C). Hydrogen is highly effective for regeneration. dcl-inc.com |
| Hydrogenation | Quantum-chemical calculations suggest deactivation is due to excess electron density and surface blocking. | researchgate.net | |
| Sintering | Methane Oxidation (in presence of H₂O) | Incorporation of Pt into Pd/γ-Al₂O₃ catalysts to stabilize PdO nanoparticles. | Water vapor accelerates sintering; Pd/zeolite catalysts show higher water tolerance than Pd/Al₂O₃. tandfonline.com |
| Passive NOx Adsorption (in presence of CO) | Hydrothermal treatment in air and steam. | CO forms mobile complexes, causing Pd to sinter on the external zeolite surface. csic.es | |
| Formation of Palladium Carbide (PdCx) | Hydrodechlorination of Dichloromethane | Treatment with air flow at 250°C. | Deactivation is caused by carbon incorporation into the Pd lattice; air treatment successfully removes the carbide phase. mdpi.com |
| Pore Blockage / Fouling | Hydrogenolysis of HBIW | Washing with chloroform and glacial acetic acid with sonication. | Deactivation is caused by accumulation of reactants/products in catalyst pores; washing restores textural properties. mdpi.comresearchgate.net |
| Leaching and Sintering | Continuous Hydrogenation of CO₂ | - | Leaching of Pd nanoparticles and sintering in a reducing environment led to irreversible deactivation. mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
X-ray Diffraction Studies of Ammonium (B1175870) Chloropalladate Crystal Structures
X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esrsc.org Both single-crystal and powder XRD methods are instrumental in the structural analysis of ammonium chloropalladate.
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural information, providing data on unit cell dimensions, bond lengths, bond angles, and site ordering. uhu-ciqso.es For this compound, this technique confirms the square planar geometry of the [PdCl₄]²⁻ anion and the tetrahedral geometry of the NH₄⁺ cation. The analysis involves mounting a suitable single crystal (ideally >0.02 mm) on a diffractometer. uhu-ciqso.es As X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. This pattern is then mathematically deconstructed to generate a detailed three-dimensional model of the crystal structure.
Table 1: Representative Crystallographic Data Obtainable from SC-XRD
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Tetragonal |
| Space Group | The specific symmetry operations of the unit cell. | e.g., P4/mnm |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Precise lattice parameters |
| Bond Lengths | The distances between bonded atoms (e.g., Pd-Cl, N-H). | Insights into bonding strength |
| Bond Angles | The angles between adjacent bonds (e.g., Cl-Pd-Cl). | Confirmation of molecular geometry |
This table represents the type of data obtained from a single-crystal XRD experiment and is for illustrative purposes.
Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for identifying crystalline phases and assessing sample purity. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline compound. americanpharmaceuticalreview.com
Standard powder diffraction data for this compound, (NH₄)₂PdCl₄, is available in databases such as the one maintained by the National Bureau of Standards (now NIST). unt.eduunt.edugovinfo.gov This data includes a list of diffraction angles (2θ) and their corresponding intensities, which can be used to confirm the identity of a synthesized sample. For instance, the Joint Committee on Powder Diffraction Standards (JCPDS) provides a reference pattern for this compound that can be used for comparison.
Table 2: Example of Powder X-ray Diffraction Data Format
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| value | value | value |
| value | value | value |
| value | value | value |
This table is a generic representation of PXRD data. Specific values for this compound can be found in crystallographic databases.
Single-Crystal X-ray Diffraction Methodologies
Vibrational Spectroscopy (IR and Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. stellarnet.us These methods are highly sensitive to molecular structure, symmetry, and bonding, making them invaluable for characterizing the constituent ions of this compound.
The vibrational spectrum of this compound is a composite of the vibrational modes of the square planar [PdCl₄]²⁻ anion and the tetrahedral NH₄⁺ cation.
The [PdCl₄]²⁻ ion, with D₄h symmetry, exhibits several characteristic vibrational modes. These include Pd-Cl stretching and Cl-Pd-Cl bending modes. Some of these modes are IR active, while others are Raman active, and some may be inactive in both. researchgate.net The study of related square planar complexes, such as K₂PdCl₄, helps in the assignment of these modes. researchgate.net
The NH₄⁺ ion, with Td symmetry, has well-established vibrational frequencies. nih.govmdpi.com These include symmetric and asymmetric N-H stretching modes and H-N-H bending modes. For example, the asymmetric stretching (ν₃) and bending (ν₄) modes of the ammonium ion are typically observed in the IR spectrum. mdpi.com
Table 3: Typical Vibrational Modes for [PdCl₄]²⁻ and NH₄⁺
| Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| [PdCl₄]²⁻ | Pd-Cl stretching | 300 - 350 | IR, Raman |
| Cl-Pd-Cl bending | 150 - 200 | IR, Raman | |
| NH₄⁺ | N-H asymmetric stretch (ν₃) | 3100 - 3300 | IR, Raman |
| NH₄⁺ | N-H symmetric stretch (ν₁) | ~2950 - 3050 | Raman |
| NH₄⁺ | N-H asymmetric bend (ν₄) | ~1400 - 1450 | IR |
Note: The exact positions of the peaks can be influenced by the crystal lattice and intermolecular interactions.
The vibrational spectra can also provide evidence for interactions between the ammonium and chloropalladate ions. Hydrogen bonding between the N-H groups of the ammonium cation and the chlorine atoms of the chloropalladate anion can lead to shifts in the vibrational frequencies of both ions. For instance, the N-H stretching frequencies might be lowered and broadened due to hydrogen bonding interactions. Similarly, subtle shifts in the Pd-Cl vibrational modes could indicate interactions with the surrounding cations. While direct studies on these specific interactions in (NH₄)₂PdCl₄ were not found in the provided results, the principles are well-established in the study of similar inorganic salts. mdpi.com
Assignment of Vibrational Modes in [PdCl4]2- and NH4+
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of chemical species in solution. While solid-state NMR could provide information on the crystalline material, solution-state NMR is particularly useful for studying the behavior of this compound when dissolved.
Upon dissolution, the ionic components, NH₄⁺ and [PdCl₄]²⁻, can be studied. ¹H NMR would be used to observe the ammonium cation. The protons in the NH₄⁺ ion would typically appear as a triplet due to coupling with the ¹⁴N nucleus (a quadrupolar nucleus), although this can sometimes be broadened.
Studies on related palladium complexes have utilized ¹H NMR to follow reactions in solution, such as ligand exchange or N-H bond activation. irb.hr For example, the chemical shift of protons can change significantly upon complexation or reaction, providing kinetic and mechanistic information. irb.hr While specific NMR data for (NH₄)₂PdCl₄ is not detailed in the search results, one could anticipate that techniques like ¹H and ¹⁵N NMR would be employed to study the cation, and potentially specialized techniques for the palladium center, although ¹⁰⁵Pd NMR is challenging due to its low receptivity. The interaction with solvents and other species in solution can also be monitored by observing changes in chemical shifts and relaxation times. irb.hr
¹⁵N NMR and ¹H NMR of Ammonium Cations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of the ammonium (NH₄⁺) cations within the crystal lattice of this compound.
¹H NMR: Proton NMR is particularly sensitive to the motion of the ammonium ions. Temperature-dependent studies of the ¹H spin-lattice relaxation time (T₁), a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed, reveal significant information about the rotational dynamics of the NH₄⁺ group. researchgate.net For instance, in ammonium hexachlorometallates, a decrease in T₁ is observed at the order-disorder phase transition, which is directly related to the ordering of the ammonium cations. synchrotron.org.plsynchrotron.org.pl The analysis of T₁ data allows for the determination of motional parameters, such as the activation energy for the C₃ reorientational motions of the CH₃ and NH₃⁺ groups in related alkylammonium salts. researchgate.net
¹⁵N NMR: While the low natural abundance (0.37%) and low sensitivity of the ¹⁵N nucleus present challenges, ¹⁵N NMR provides direct information about the nitrogen atom's chemical environment. huji.ac.il For small, highly symmetric species like the aqueous ammonium ion, ¹⁵N NMR yields a very sharp signal. huji.ac.il In the solid state, the chemical shift and line shape are sensitive to the local symmetry and interactions within the crystal. Although often requiring isotopic enrichment for practical acquisition times, ¹⁵N NMR can be a definitive tool for characterizing the state of the cation. huji.ac.ilresearcher.life
| Technique | Parameter Measured | Information Gained | Typical Observation |
|---|---|---|---|
| ¹H NMR | Spin-Lattice Relaxation Time (T₁) | Cation dynamics, rotational motion, phase transitions | V-shaped curves for T₁ vs. Temperature, indicating thermally activated motion. researchgate.net |
| ¹⁵N NMR | Chemical Shift | Local chemical and electronic environment of Nitrogen | A single, sharp resonance for the symmetric NH₄⁺ ion, sensitive to crystal packing effects. huji.ac.il |
Palladium NMR (if applicable and non-routine, for advanced studies)
Direct observation of the palladium nucleus by NMR is a non-routine and advanced technique, primarily due to the unfavorable properties of the only NMR-active isotope, ¹⁰⁵Pd. This nucleus has a very low gyromagnetic ratio and a large electric quadrupole moment, which leads to broad signals and low sensitivity, making it extremely difficult to study. rsc.org
Despite these challenges, recent advancements have enabled the first direct ¹⁰⁵Pd solid-state NMR measurements of diamagnetic inorganic palladium complexes, including ammonium hexachloropalladate(IV), (NH₄)₂PdCl₆. rsc.org These studies are typically performed using high magnetic fields and magic-angle spinning (MAS).
The ¹⁰⁵Pd MAS NMR spectra of (NH₄)₂PdCl₆ exhibit a central transition lineshape with an asymmetric tail extending to a lower frequency. researchgate.net This asymmetry is indicative of a second-order quadrupolar distribution that arises from residual structural disorder in the crystal lattice, even in this highly symmetric cubic compound. researchgate.net The extreme sensitivity of the ¹⁰⁵Pd quadrupole parameters to small structural distortions allows NMR to detect subtle, longer-range disorder and anisotropic motion that may not be apparent from other techniques like diffraction. rsc.org By simulating the complex lineshapes, researchers can extract key parameters that quantify this disorder. researchgate.net
| Magnetic Field (T) | Isotropic Chemical Shift (δiso / ppm) | Quadrupolar Coupling Constant (CQ / MHz) | Reference |
|---|---|---|---|
| 14.1 | 4935 (± 5) | 2.15 (± 0.05) | researchgate.net |
| 9.40 | |||
| 7.05 |
X-ray Absorption Spectroscopy (XAS) for Palladium Oxidation State and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific element within a material. researchgate.net For this compound, XAS at the palladium K-edge or L₃-edge provides detailed information about the oxidation state of the palladium atom and its immediate coordination sphere (i.e., the surrounding chlorine atoms). The XAS spectrum is typically divided into two regions: XANES and EXAFS. rsc.org
The XANES region, which comprises the absorption edge and the area up to ~50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netsc.edu The energy position of the absorption edge shifts to higher energy as the oxidation state of the absorbing atom increases.
Studies on ammonium hexachloropalladate((NH₄)₂PdCl₆) have utilized XANES to probe the palladium center. XANES experiments at the Pd K-edge for deuterated (NH₄)₂PdCl₆ samples show that the edge position is shifted by approximately +2.0 eV relative to a metallic palladium foil reference. synchrotron.org.plsynchrotron.org.pl This positive shift is a clear confirmation of the +4 oxidation state of palladium in this compound. Similarly, XANES has been used to follow the thermal decomposition of (NH₄)₂PdCl₆, where changes in the spectral features at the Pd L₃-edge indicate a ligand exchange from chloride to ammonia (B1221849) as an initial step in the decomposition process. researchgate.net
The EXAFS region consists of oscillations extending several hundred eV past the absorption edge. rsc.org Analysis of these oscillations provides quantitative information about the local atomic environment, including the type, number, and distance of neighboring atoms in the first few coordination shells around the central palladium atom.
For deuterated ammonium hexachloropalladate, EXAFS analysis at the Pd K-edge reveals the precise local structure around the palladium atom. synchrotron.org.plsynchrotron.org.pl The Fourier-transformed EXAFS data show a prominent peak corresponding to the first coordination shell of chlorine atoms. Further analysis identifies subsequent peaks corresponding to the nitrogen atoms of the ammonium cations and the next-nearest chlorine atoms. synchrotron.org.plsynchrotron.org.pl This provides direct, quantitative measurements of the local atomic arrangement. EXAFS has also been employed to monitor the nucleation of palladium metal, where (NH₄)₂PdCl₄ was used as a precursor, confirming that the transient species formed have a structure consistent with bulk metallic palladium. rsc.org
| Scattering Path | Interactor Atom | Distance (Å) | Reference |
|---|---|---|---|
| First Shell | Cl | ~2.19-2.20 | synchrotron.org.plsynchrotron.org.pl |
| Second Shell | N | ~4.3 | synchrotron.org.plsynchrotron.org.pl |
| Third Shell | Cl | ~5.4 | synchrotron.org.plsynchrotron.org.pl |
X-ray Absorption Near-Edge Structure (XANES) Analysis
Mass Spectrometry Techniques in this compound Research
Mass spectrometry is a vital analytical technique for identifying the composition of chemical species by measuring their mass-to-charge ratio (m/z). In the context of this compound, it is particularly useful for characterizing the ions present when the salt is dissolved in a solvent.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from a solution into the gas phase with minimal fragmentation. This makes it ideal for studying the complex speciation of coordination compounds in solution. mdpi.com
When ammonium tetrachloropalladate((NH₄)₂PdCl₄) or the analogous sodium salt is dissolved in water, the [PdCl₄]²⁻ anion can undergo hydrolysis, where chloride ligands are sequentially replaced by water or hydroxide (B78521) molecules. ESI-MS studies on aqueous solutions of sodium tetrachloropalladate have successfully identified a variety of these species. researchgate.net In negative ion mode, signals corresponding to ions like [PdCl₃(OH)]²⁻ and various sodium-containing adducts are observed. In positive ion mode, the spectra are often complex, revealing not only mononuclear palladium species but also binuclear and trinuclear clusters, some of which incorporate hydroxide ligands. researchgate.net This demonstrates that the dissolution of a simple chloropalladate salt leads to a complex equilibrium of multiple charged species, the detection of which is made possible by ESI-MS. mdpi.comresearchgate.net
| Ion Mode | Proposed Formula | Key Observation | Reference |
|---|---|---|---|
| Positive | [Pd₂Cl₃(H₂O)]⁺ | Binuclear cluster | researchgate.net |
| Positive | [Pd₃Cl₃(OH)₂(H₂O)]⁺ | Trinuclear, hydrolyzed cluster | researchgate.net |
| Negative | [PdCl₄]²⁻ | Parent anion | researchgate.net |
| Negative | [PdCl₃(OH)]²⁻ | Mononuclear, hydrolyzed species | researchgate.net |
| Negative | [NaPd₂Cl₇]²⁻ | Binuclear sodium adduct | researchgate.net |
High-Resolution Mass Spectrometry for Intermediate Identification
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used for the precise mass determination of molecules, which in turn allows for the elucidation of elemental compositions. nih.gov This capability is crucial in the study of complex chemical reactions for the identification of transient or intermediate species. In the context of reactions involving this compound, HR-MS can provide high-confidence identification of reaction intermediates that may be difficult to isolate or characterize by other means.
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy. By matching the exact measured mass to theoretical masses of potential chemical formulas, unknown compounds can be identified. nih.gov While specific published studies focusing solely on the identification of this compound reaction intermediates using standalone HR-MS are not prevalent, the technique's utility is well-established in coordination chemistry. Often, it is used in conjunction with other methods, such as hyphenated techniques like Thermogravimetric Analysis-Mass Spectrometry (TGA-MS). researchgate.net In such a setup, as this compound is heated, the evolved gases and any volatilized intermediate compounds can be directly fed into the mass spectrometer. HR-MS would then allow for the unambiguous identification of these species, providing critical insights into the reaction mechanism and pathways.
Table 1: Application of HR-MS in Chemical Analysis
| Feature | Description | Relevance to Intermediate Identification |
| High Mass Accuracy | Measures mass-to-charge ratios to within a few parts per million (ppm). | Allows for the determination of a unique elemental formula for an unknown ion. |
| High Resolving Power | Ability to distinguish between two peaks of very similar mass-to-charge ratio. | Separates ions of interest from matrix interferences, leading to cleaner mass spectra. |
| Tandem MS (MS/MS) | Involves fragmentation of a selected ion to study its structure. | Provides structural information about the intermediate, confirming its identity. |
Thermal Analysis Techniques for Decomposition Pathways
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of materials like this compound. By subjecting the compound to a controlled temperature program, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can map out the physical and chemical changes that occur upon heating.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is particularly effective for studying decomposition reactions that involve the loss of volatile products.
Studies on the thermal decomposition of the closely related compound ammonium hexachloropalladate((NH₄)₂[PdCl₆]), which shares structural similarities, provide insight into the expected behavior of this compound. The decomposition is a multi-step process. iucr.orgresearchgate.net In situ X-ray absorption near-edge structure (XANES) studies on (NH₄)₂[PdCl₆] suggest that the initial step of decomposition involves a ligand exchange (Cl⁻ for NH₃), which may lead to the formation of various intermediates before the final reduction to palladium metal. iucr.orgresearchgate.net The process for this compound would similarly involve the loss of volatile components like ammonia (NH₃) and hydrogen chloride (HCl) at specific temperature ranges, culminating in the formation of palladium metal.
A typical TGA experiment involves heating the sample at a constant rate while an inert purge gas flows over it to carry away gaseous products. etamu.edu The resulting TGA curve plots the percentage of remaining mass against temperature, with each step in the curve indicating a mass loss event.
Table 2: Illustrative TGA Decomposition Stages for this compound
| Temperature Range (Approx.) | Mass Loss (%) | Evolved Species (Postulated) | Process |
| 250-350°C | Variable | NH₃, HCl | Decomposition of ammonium and chloride ligands. guidechem.com |
| >350°C | Variable | Cl₂ | Further decomposition and reduction to the metal. iucr.org |
| Final Residue | Remaining Mass | Pd | Palladium metal. iucr.orgresearchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Reactivity
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com DSC is used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions, and to quantify the enthalpy (ΔH) associated with these processes. williams.edu
For this compound, a DSC analysis would reveal several key thermal characteristics. As the sample is heated, endothermic events (where the sample absorbs heat) and exothermic events (where the sample releases heat) are recorded as peaks on the DSC curve.
Phase Transitions : Solid-state phase transitions within the crystal structure would appear as small endothermic peaks prior to decomposition. williams.edu
Decomposition : The decomposition process, often complex, can exhibit both endothermic and exothermic features. The initial breaking of bonds to release ligands like ammonia and HCl would likely be endothermic. Subsequent redox reactions and the formation of stable palladium metal could be strongly exothermic. researchgate.netnsmsi.ir
By analyzing the DSC curve of this compound, one can determine the precise temperatures at which these events occur and the energy changes involved, complementing the mass loss data from TGA. For example, studies on similar compounds like ammonium perchlorate (B79767) show distinct endothermic and exothermic peaks corresponding to crystal phase changes and multi-stage decomposition. researchgate.netmt.com
Table 3: Potential Thermal Events for this compound Detectable by DSC
| Thermal Event | Expected Temperature Range | Nature of Peak | Information Gained |
| Solid-Solid Phase Transition | 100-250°C | Endothermic | Crystal structure stability and transition points. williams.edu |
| Melting/Decomposition Onset | ~250-300°C | Endothermic | Temperature at which the compound begins to break down. mt.comchemister.ru |
| Exothermic Decomposition | >300°C | Exothermic | Energetic release during the formation of the final product (palladium metal). researchgate.net |
Flame Atomic Absorption Spectrometry for Palladium Analysis
Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. For the analysis of palladium, FAAS provides a reliable method for quantification, often used in quality control and sample analysis. americanlaboratory.com
The methodology involves dissolving the palladium-containing sample in an appropriate solvent and aspirating the solution into a flame (typically air-acetylene). The flame atomizes the sample, converting the palladium compounds into free palladium atoms in their ground state. A hollow cathode lamp containing palladium emits light at wavelengths characteristic of the element. These ground-state atoms in the flame absorb the light, and the amount of absorption is directly proportional to the concentration of palladium in the sample, according to the Beer-Lambert law.
This compound ((NH₄)₂PdCl₄) itself can be used as a primary standard material for this analysis. hpst.cz A standard solution of known concentration is prepared by dissolving a precise weight of high-purity this compound in water and diluting it to a specific volume. hpst.cz This standard is then used to calibrate the instrument.
Interferences can occur; for instance, the presence of other metals like aluminum, cobalt, or nickel can depress the palladium signal. hpst.cz These interferences can often be overcome by adding a releasing agent, such as a lanthanum salt, or by using a more oxidizing flame. hpst.czaliyuncs.com
Table 4: Recommended FAAS Instrumental Parameters for Palladium Analysis
| Parameter | Setting | Purpose |
| Wavelength | 244.8 nm or 247.6 nm | Wavelengths of maximum absorption for palladium. hpst.cz |
| Slit Width | 0.2 nm | Controls the spectral bandpass of the monochromator. hpst.cz |
| Lamp Current | 5 mA | Operating current for the palladium hollow cathode lamp. hpst.cz |
| Flame Type | Air-acetylene | Provides the energy for atomization of the sample. hpst.cz |
| Flame Stoichiometry | Oxidizing (lean) | Optimizes the formation of free palladium atoms and can reduce interferences. hpst.cz |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of electronic structure and bonding within ammonium (B1175870) chloropalladate, [(NH₄)₂PdCl₄]. These computational methods provide insights that complement experimental findings and help in understanding the fundamental nature of the interactions within the compound.
Ab Initio Methods for Palladium-Chloride Interactions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the interactions between palladium and chloride ions. researchgate.net These methods allow for a detailed analysis of the covalent and ionic character of the Pd-Cl bonds within the tetrachloropalladate(II) anion, [PdCl₄]²⁻. By solving the Schrödinger equation for the system, researchers can determine electron density distribution, molecular orbital energies, and the nature of chemical bonding. umich.edu
Studies using ab initio calculations have investigated the electronic structure of related palladium-chloride complexes. researchgate.net For instance, in similar systems, these calculations have been used to understand the nature of hydrogen bonding interactions involving chloride ions. irb.hr The application of these methods to ammonium chloropalladate can reveal the extent of charge transfer between the palladium and chloride atoms, providing a quantitative measure of the bond's character.
Basis Set Selection and Computational Efficiency
The accuracy and computational cost of quantum chemical calculations are highly dependent on the choice of the basis set. computationalscience.org A basis set is a set of mathematical functions used to build molecular orbitals. For heavy elements like palladium, the selection of an appropriate basis set is crucial for obtaining reliable results. researchgate.net
The trade-off between accuracy and computational efficiency is a key consideration. computationalscience.orgresearchgate.net Larger basis sets, such as those of triple-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provide more accurate geometries and energies but at a significantly higher computational cost. researchgate.net For systems containing heavy atoms, the use of pseudopotentials can reduce computational expense by treating the core electrons in an approximate way, while still accurately describing the valence electrons involved in chemical bonding. researchgate.net The selection often involves a balance, where a basis set like 6-311++G(d,p) may be chosen for its satisfactory results and lower computational cost compared to augmented correlation-consistent basis sets like aug-cc-pVDZ. researchgate.net
Table 1: Comparison of Common Basis Sets in Quantum Chemical Calculations
| Basis Set Type | Description | Typical Application |
|---|---|---|
| Minimal (e.g., STO-3G) | Smallest possible set of atomic orbitals. computationalscience.org | Often used for very large systems or as a starting point. computationalscience.org |
| Split-Valence (e.g., 6-31G(d)) | Multiple basis functions for each valence atomic orbital. computationalscience.org | A good balance of accuracy and cost for many organic molecules. computationalscience.org |
| Polarized (e.g., 6-311G(d,p)) | Adds functions with higher angular momentum to allow for orbital shape distortion. computationalscience.org | Important for describing bonding in molecules with polar bonds. computationalscience.org |
| Diffuse (e.g., 6-311+G(d,p)) | Adds functions that are spread out in space. | Crucial for describing anions and weak interactions. |
| Correlation-Consistent (e.g., cc-pVTZ) | Designed to systematically converge to the complete basis set limit. dergipark.org.tr | High-accuracy calculations where electron correlation is important. dergipark.org.tr |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound in solution. By simulating the motions of atoms and molecules over time, MD can reveal information about solvation, speciation, and interactions that are difficult to access experimentally.
Solvent Effects on this compound Speciation
The behavior of this compound in solution is significantly influenced by the nature of the solvent. researchgate.netliverpool.ac.uk In aqueous solutions, the tetrachloropalladate(II) ion can undergo hydrolysis, leading to the formation of mixed aqua-chloro and hydroxo-chloro palladium complexes, with the speciation being highly dependent on pH and chloride concentration. researchgate.net
Computational studies have shown that in aqueous solutions, chloride ions are strongly hydrated, which can affect the interaction between palladium and chloride to form complexes. researchgate.net The use of co-solvents, such as ethylene (B1197577) glycol, can alter the dielectric constant of the medium and the solvation energy, thereby influencing the dissolution and precipitation behavior of palladium compounds. researchgate.net MD simulations can model these solvent effects explicitly, providing a molecular-level understanding of how the solvent structure around the ions impacts their reactivity and stability.
Ionic Interactions and Self-Assembly in Solution
In solution, the ammonium cations and tetrachloropalladate anions interact with each other and with the solvent molecules. These ionic interactions can lead to the formation of ion pairs and larger aggregates. MD simulations can be used to study the potential for self-assembly of this compound in solution. researchgate.net
For instance, research on related systems has shown that amphiphilic molecules can form stable complexes with chloropalladate ions at interfaces, leading to the formation of organized structures. researchgate.net While specific MD studies on the self-assembly of this compound are not prevalent in the provided search results, the principles of ionic interactions and solvation explored in simulations of similar systems are directly applicable. researchgate.netscispace.com These simulations can predict the formation of clusters and provide insights into the early stages of precipitation or crystallization from solution.
Solid-State Computational Studies
Solid-state computational studies, primarily using density functional theory (DFT), provide a means to investigate the properties of crystalline materials like this compound from first principles. nih.gov These methods allow for the prediction of various properties, including lattice dynamics and surface interactions, which are crucial for understanding the material's behavior in different applications. nih.govcecam.org
Lattice Dynamics and Vibrational Properties Prediction
Lattice dynamics calculations can predict the vibrational properties of a crystal, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.govresearchgate.net These calculations involve determining the forces on the atoms when they are displaced from their equilibrium positions in the crystal lattice. nih.gov
For a compound like this compound, the vibrational spectrum can be conceptually divided into the internal modes of the ammonium (NH₄⁺) cations and the tetrachloropalladate ([PdCl₄]²⁻) anions, as well as the lattice modes that involve the collective motion of these ions.
Computational studies on similar systems, such as methylammonium (B1206745) lead iodide, have shown that the vibrational properties can be categorized into distinct energetic regions corresponding to the inorganic cage and the organic cation. aps.org A similar approach can be applied to this compound. The vibrational modes of the square planar [PdCl₄]²⁻ anion are well-characterized and can be calculated using DFT. researchgate.netnih.gov Similarly, the vibrational modes of the tetrahedral NH₄⁺ cation are well-known.
By performing DFT calculations on the crystalline structure of this compound, a theoretical vibrational spectrum can be generated. This allows for the assignment of experimentally observed IR and Raman bands to specific atomic motions. researchgate.netresearchgate.net For example, calculations on tetraamminepalladium(II) perrhenate, a related complex, showed good agreement between the calculated and experimental spectra, allowing for the confident assignment of spectral features. researchgate.net Such studies can also reveal details about the interactions between the cations and anions in the crystal lattice, such as hydrogen bonding between the NH₄⁺ and [PdCl₄]²⁻ ions. mdpi.com
Table 1: Predicted Vibrational Modes for the [PdCl₄]²⁻ Anion
| Vibrational Mode | Symmetry | Description |
| ν(Pd-Cl) | A₁g | Symmetric stretch |
| ν(Pd-Cl) | B₁g | Symmetric stretch |
| ν(Pd-Cl) | Eᵤ | Asymmetric stretch |
| δ(Cl-Pd-Cl) | B₂g | In-plane deformation |
| δ(Cl-Pd-Cl) | A₂ᵤ | Out-of-plane deformation |
| δ(Cl-Pd-Cl) | Eᵤ | In-plane deformation |
| δ(Cl-Pd-Cl) | B₂ᵤ | Out-of-plane deformation |
This table is a generalized representation of the vibrational modes for a square planar [PdCl₄]²⁻ ion. The exact frequencies would be determined by computational calculations.
Surface Interactions and Adsorption Studies (relevant to heterogeneous catalysis)
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a field where this compound is often used as a precursor to the active catalyst. wikipedia.org The catalytic process involves the adsorption of reactant molecules onto the surface of the catalyst, a reaction on the surface, and then the desorption of the products. wikipedia.org
Solid-state computational studies are essential for understanding these surface phenomena at a molecular level. umich.edu By creating a computational model of the catalyst surface, researchers can study the adsorption of different molecules and identify the most favorable adsorption sites and energies. ebsco.com This is crucial for understanding the first step of any heterogeneously catalyzed reaction. wikipedia.org
For catalysts derived from this compound, the surface is typically composed of palladium atoms or nanoparticles. Computational models can be used to investigate:
Adsorption Energies: The strength with which different reactant molecules bind to the palladium surface. The Sabatier principle suggests that this interaction should be optimal—not too strong and not too weak—for efficient catalysis. wikipedia.org
Surface Reconstruction: How the arrangement of atoms on the surface might change in the presence of adsorbates or under reaction conditions.
Reaction Pathways: The mechanism of the surface reaction, including the identification of surface-bound intermediates and transition states.
For example, a study on a palladium-silver alloy surface, which can be relevant to bimetallic catalysts, showed that the surface can dynamically restructure depending on the reaction conditions. Such insights are invaluable for designing catalysts with improved activity, selectivity, and stability.
Applications in Advanced Materials Science Research
Precursor for Palladium Nanomaterials Synthesis
Ammonium (B1175870) chloropalladate is a preferred starting material for the creation of palladium nanoparticles and nanostructures due to its solubility and reactivity. chemicalbook.comfishersci.fi The compound readily dissolves in water, providing a source of palladium(II) ions that can be chemically reduced to form metallic palladium (Pd(0)) nanoparticles. wikipedia.orgresearchgate.net
Controlled Synthesis of Palladium Nanoparticles and Nanostructures
The synthesis of palladium nanoparticles (PdNPs) from ammonium chloropalladate allows for a high degree of control over the final particle size and morphology, which are critical factors influencing their catalytic and electronic properties. rsc.orgresearchgate.net Researchers employ various reduction methods and stabilizing agents to tailor the characteristics of the resulting nanomaterials.
Common reduction techniques include the use of sodium borohydride (B1222165) or ethylene (B1197577) glycol in polyol synthesis. The concentration of the reducing agent directly impacts the final particle size. frontiersin.org Stabilizing agents such as polyvinylpyrrolidone (B124986) (PVP) and cetyl trimethyl ammonium bromide (CTAB) are often introduced to prevent the agglomeration of the newly formed nanoparticles. For instance, the use of PVP as a stabilizer can lead to the formation of spherical PdNPs with an average diameter of 7.5 nm, while a mixture of PVP and CTAB can produce polyhedral nanoparticles. researchgate.net
The ability to control the size of PdNPs is a significant advantage. Studies have shown that by varying the concentration of the stabilizing agent, the mean diameter of the nanoparticles can be precisely adjusted. frontiersin.org For example, increasing the PVP concentration has been observed to decrease the average nanoparticle diameter. frontiersin.org This level of control is essential for optimizing the performance of the nanoparticles in their intended applications.
Table 1: Influence of Synthesis Parameters on Palladium Nanoparticle Characteristics
| Precursor | Reducing Agent | Stabilizer(s) | Synthesis Conditions | Resulting Nanoparticle Morphology | Average Size (nm) |
| This compound | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | Argon atmosphere | Spherical | 7.5 researchgate.net |
| This compound | Ethylene Glycol | PVP and Cetyl Trimethyl Ammonium Bromide (CTAB) | Air | Polyhedral | 8.4 researchgate.net |
| This compound | Ethylene Glycol | PVP and Cetyl Trimethyl Ammonium Bromide (CTAB) | Argon atmosphere | Polyhedral | 6.3 researchgate.net |
This table is based on data from research on palladium nanoparticle synthesis and is for illustrative purposes.
Core-Shell Nanostructures Incorporating Palladium
This compound is also instrumental in the fabrication of core-shell nanostructures, where a core material is encapsulated by a shell of palladium. These structures are of great interest for their enhanced catalytic activity and stability. A common approach involves the use of a pre-existing nanoparticle core, onto which palladium is deposited through the reduction of this compound.
One method involves the synthesis of a core material, such as another metal or metal oxide, which is then dispersed in a solution containing this compound. A reducing agent is subsequently added to deposit a palladium shell onto the core particles. This technique allows for the creation of bimetallic or metal-oxide-supported palladium catalysts with tailored properties. For example, molybdenum-coated palladium nanocubes have been synthesized as efficient dual catalysts. wpmucdn.com
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them excellent candidates for supporting catalytic metal species. mdpi.comrsc.org The incorporation of palladium into these frameworks can lead to highly active and selective heterogeneous catalysts.
Incorporation of Palladium-Chloride Units into MOF/COF Architectures
This compound can be used to introduce palladium-chloride units into the structure of MOFs and COFs. One common method is post-synthetic modification, where a pre-synthesized MOF or COF is treated with a solution of this compound. researchgate.net The palladium complex can then coordinate with functional groups present on the organic linkers of the framework. For example, palladium chloride has been successfully immobilized on MOF-253, which contains uncoordinated 2,2'-bipyridine (B1663995) moieties that bind to the palladium cations. researchgate.net
Another strategy involves encapsulating palladium precursors within the pores of the framework during its synthesis. This "ship-in-a-bottle" approach can prevent the agglomeration of palladium particles and ensure their uniform distribution throughout the material. nih.gov
Catalytic Activity within Confined Environments
The confinement of palladium species within the well-defined pores and channels of MOFs and COFs can significantly enhance their catalytic performance. nih.gov The framework acts as a nanoreactor, providing a controlled environment that can influence the selectivity and activity of the catalytic reactions. acs.org
Palladium-containing MOFs and COFs have demonstrated excellent catalytic activity in a variety of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.comrsc.orgnih.gov The regular and porous structure of the framework facilitates reactant access to the active palladium sites while preventing the leaching of the metal, leading to highly efficient and recyclable catalysts. mdpi.comrsc.org For instance, palladium nanocrystals embedded in COFs have shown to be highly efficient heterogeneous catalysts for carbon-carbon cross-coupling reactions. mdpi.com
Thin Film Deposition and Surface Functionalization
This compound is also utilized in the deposition of palladium thin films and the functionalization of surfaces, which are critical processes in electronics and catalysis.
Thin films of palladium can be created on various substrates using techniques such as chemical vapor deposition (CVD), where this compound serves as the precursor. The resulting palladium films often exhibit excellent electrical conductivity, making them suitable for electronic applications. For example, aerosol assisted chemical vapor deposition (AACVD) using this compound in a methanol (B129727) solvent has been used to deposit palladium nanoparticles. mdpi.com
Furthermore, this compound can be employed for the surface functionalization of materials. For instance, single-walled carbon nanotubes (SWNTs) have been functionalized with palladium nanoparticles derived from this precursor. buu.ac.th This process involves the reduction of this compound in the presence of the SWNTs, leading to the deposition of palladium nanoparticles onto their surface. buu.ac.th This functionalization can enhance the electronic and catalytic properties of the nanotubes.
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursor Research
This compound has been investigated as a precursor in chemical vapor deposition (CVD) techniques, particularly in its aerosol-assisted variant (AACVD). In these processes, volatile chemical precursors are introduced into a reaction chamber to deposit a thin film of material onto a substrate. The choice of precursor is critical, as its properties—such as volatility, decomposition temperature, and reactivity—dictate the quality and characteristics of the resulting film. vaporpulse.com
The fundamental mechanism of CVD and the related Atomic Layer Deposition (ALD) involves sequential, self-limiting surface reactions. vaporpulse.com In a typical ALD cycle, a precursor is introduced, chemisorbs onto the surface, and then a co-reactant is introduced to react with the adsorbed precursor, forming one layer of the desired material. vaporpulse.com For these processes to be successful, the precursor must be sufficiently volatile to be transported to the substrate and reactive enough to form the film, but also stable enough to not decompose in the gas phase before reaching the surface. vaporpulse.com
Research has demonstrated the use of this compound as a source material for depositing palladium nanoparticles. In one AACVD application, a solution of this compound in methanol was used to deposit palladium nanoparticles onto an array of tungsten trioxide (WO₃) nanorods at a deposition temperature of 350 °C. mdpi.com The resulting palladium deposition was subsequently oxidized in air at 500 °C to form palladium(II) oxide (PdO). mdpi.com
While various organometallic palladium compounds, such as palladium(II) acetylacetonate (B107027) and β-ketoiminato palladium(II) complexes, are common precursors in CVD and ALD due to their volatility, this compound represents an inorganic alternative for specific applications. mdpi.com The selection of a precursor often involves a trade-off between different properties to achieve the desired film characteristics.
Table 1: Example of this compound in AACVD
| Parameter | Value/Condition | Source |
| Technique | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | mdpi.com |
| Precursor | This compound ((NH₄)₂PdCl₄) | mdpi.com |
| Solvent | Methanol | mdpi.com |
| Substrate | Tungsten Trioxide (WO₃) nanorods | mdpi.com |
| Deposition Temperature | 350 °C | mdpi.com |
| Carrier Gas | Nitrogen (N₂) | mdpi.com |
| Post-Deposition Treatment | Oxidation in air at 500 °C for 2 hours | mdpi.com |
| Resulting Material | Palladium(II) Oxide (PdO) on WO₃ | mdpi.com |
Surface Modification with Palladium Species from this compound
This compound is a valuable reagent for modifying the surfaces of various materials with palladium or palladium oxide species, thereby altering their catalytic or electrochemical properties.
One area of research involves the modification of electrode surfaces. Studies have been conducted on carbon paste electrodes where the presence of a chloropalladate(II) complex in a chloride solution leads to the formation of palladium complexes at the electrode surface. researchgate.net When these electrodes are modified with specific ligands, such as N-benzoylthiourea derivatives, a ligand exchange reaction is believed to occur at the surface, forming a new palladium complex. researchgate.net This surface modification is crucial for applications in electrocatalysis and sensing.
Another significant application is in the preparation of supported catalysts. The choice of palladium precursor can influence the location and nature of the palladium species on the support material. For instance, in the synthesis of palladium/zeolite catalysts for methane (B114726) oxidation, using this compound as the precursor was found to favor the formation of palladium(II) oxide (PdO) on the internal surface of 13X zeolite pores. tandfonline.com This is in contrast to using palladium nitrate, which tended to deposit PdO on the external surface of the zeolite. tandfonline.com The location of the active sites is critical for the catalyst's performance and resistance to poisoning. tandfonline.com
Furthermore, as mentioned in the CVD section, this compound has been used to deposit palladium nanoparticles onto tungsten trioxide nanorods, creating a PdO-WO₃ nanohybrid material after oxidation. mdpi.com This surface functionalization is aimed at developing advanced materials for applications such as gas sensing and catalysis. chemimpex.com
Table 2: Research Findings on Surface Modification using this compound
| Research Area | Substrate/Material | Precursor | Key Finding | Source |
| Catalysis | 13X Zeolite | This compound | Favored formation of PdO on the internal surface of the zeolite. | tandfonline.com |
| Electrochemistry | Carbon Paste Electrodes | Chloropalladate(II) Complex | Formation of palladium complexes on the electrode surface through ligand exchange. | researchgate.net |
| Nanomaterials | Tungsten Trioxide (WO₃) Nanorods | This compound | Deposition of Pd nanoparticles, subsequently oxidized to PdO, creating a nanohybrid. | mdpi.com |
Semiconductor Applications
This compound finds utility in the field of semiconductors, primarily as a precursor for creating palladium-containing thin films and complexes with specific electronic properties. wikipedia.orgfishersci.nofishersci.no
A recurring application noted in research is its reaction with creatinine (B1669602) to form various palladium-creatinine complexes. cymitquimica.com These complexes are reported to have applications in semiconductor research, contributing to studies on mixed oxidation states and electron conductivity. fishersci.nocymitquimica.com
The compound is also used more directly in semiconductor fabrication processes. It can serve as a precursor in chemical vapor deposition (CVD) to create thin films of palladium on substrates. These palladium films exhibit excellent electrical conductivity, making them suitable for use as conductive layers in electronic devices. The ability to deposit uniform, thin metallic layers is essential in the manufacturing of integrated circuits and other semiconductor components. unitar.org The use of this compound is listed in guidance documents for the semiconductor manufacturing industry, underscoring its relevance in this sector. unitar.org
Historical Context and Evolution of Research
Early Discoveries and Fundamental Studies of Palladium(II) Chemistry
The story of ammonium (B1175870) chloropalladate is intrinsically linked to the discovery of palladium itself. In the early 19th century, William Hyde Wollaston first isolated palladium from platinum ores. His work involved dissolving the ore in aqua regia and subsequently precipitating platinum as ammonium chloroplatinate. This process laid the groundwork for the later isolation and study of other platinum group metals, including palladium.
Following its discovery, the fundamental chemistry of palladium, particularly its +2 oxidation state, became a subject of scientific inquiry. Early studies focused on the preparation and characterization of simple palladium salts and their complexes. Ammonium chloropalladate, a water-soluble, olive-green to brown crystalline solid, emerged as a key compound in this era. smolecule.com It can be synthesized through methods such as the slow evaporation of a solution containing tetrachloropalladic acid and ammonium chloride, or by passing chlorine gas through a suspension of palladium black in a concentrated ammonium chloride solution. smolecule.com
One of the earliest significant chemical transformations involving a related palladium ammine complex was the synthesis of Vauquelin's salt, [Pd(NH₃)₄][PdCl₄], in 1813. acs.org This was achieved by reacting ammonium tetrachloropalladate with ammonia (B1221849), a reaction that demonstrated the lability of the chloride ligands and the tendency of palladium(II) to form stable ammine complexes. smolecule.comacs.org These early studies into the coordination chemistry of palladium(II), often utilizing this compound as a starting material, were crucial for establishing the foundational knowledge of palladium's reactivity.
Table 1: Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | (NH₄)₂[PdCl₄] | smolecule.com |
| Molar Mass | 284.31 g/mol | |
| Appearance | Olive-green to brown crystalline powder | |
| Density | 2.17 g/cm³ | |
| Solubility | Soluble in water | smolecule.com |
Shifting Paradigms in Palladium Precursor Utilization
The utility of palladium in chemical transformations, particularly as a catalyst, began to be recognized in the mid-20th century. Initially, simple inorganic salts like palladium(II) chloride and this compound were the primary sources of palladium for these applications. These precursors were often used to generate finely divided palladium metal, which served as a heterogeneous catalyst for reactions like hydrogenation.
However, the dawn of organopalladium chemistry and the development of homogeneous catalysis brought about a significant shift in the types of palladium precursors utilized. The discovery of landmark reactions such as the Wacker process, and later the Heck, Suzuki, and Sonogashira cross-coupling reactions, revolutionized organic synthesis. frontiersin.org These reactions typically involve a catalytic cycle with soluble palladium complexes in different oxidation states, most commonly Pd(0) and Pd(II).
This shift demanded more sophisticated and reliable sources of catalytically active palladium species. While simple salts like this compound could be used to generate the active catalyst in situ, the process was often not well-defined and could lead to the formation of less active palladium black. This led to the development of well-defined palladium(II) and palladium(0) precatalysts with specific ligands that could more efficiently enter the catalytic cycle. The focus moved towards complexes that were more soluble in organic solvents and could be activated under milder conditions. This evolution in precursor design was critical for improving the efficiency, selectivity, and substrate scope of palladium-catalyzed reactions. researchgate.netnih.gov
Table 2: Evolution of Palladium Precursors
| Era | Dominant Precursor Type | Examples | Key Applications |
|---|---|---|---|
| Early 19th - Mid 20th Century | Simple Inorganic Salts | This compound, Palladium(II) chloride | Heterogeneous catalysis (e.g., hydrogenation), photographic printing |
| Mid-Late 20th Century | Simple Organometallic & Ligated Complexes | Palladium(II) acetate, Bis(triphenylphosphine)palladium(II) chloride | Homogeneous catalysis (Wacker process, early cross-coupling) |
| Late 20th - 21st Century | Well-defined Precatalysts with Advanced Ligands | PEPPSI-type catalysts, Buchwald-Hartwig precatalysts | Highly efficient cross-coupling, C-H activation |
Influence of this compound on Development of Modern Catalysis
Despite the move towards more complex precatalysts, the influence of this compound on the development of modern catalysis remains significant. Its primary contribution lies in its role as a convenient and cost-effective precursor for the synthesis of palladium nanoparticles. The catalytic properties of palladium are highly dependent on its surface area, and nanoparticles offer a high surface-area-to-volume ratio, making them highly effective catalysts.
This compound can be readily reduced to form palladium metal nanoparticles, which have been extensively studied and utilized in a wide array of catalytic reactions, including hydrogenation and cross-coupling reactions like the Suzuki and Heck reactions. For instance, studies have demonstrated that palladium nanoparticles synthesized from ammonium tetrachloropalladate show significant activity in the hydrogenation of olefins.
Furthermore, the choice of precursor can influence the properties and location of the resulting catalytic particles. For example, in the preparation of palladium-on-zeolite catalysts for methane (B114726) oxidation, the use of this compound as a precursor was found to favor the formation of palladium oxide nanoparticles on the internal surface of the zeolite. tandfonline.com This ability to tune the catalyst's properties based on the precursor is a critical aspect of modern catalyst design. The early work with simple precursors like this compound provided the foundational understanding that paved the way for the development of more controlled methods for synthesizing catalytically active nanomaterials.
Landmark Academic Contributions Utilizing this compound
While the Nobel Prize-winning cross-coupling reactions are often associated with more sophisticated palladium precatalysts, this compound played a crucial role as a palladium source in earlier, foundational research that contributed to the rise of modern catalysis. Its use is documented in various fields, from materials science to organic synthesis.
One notable area of its application was in early photographic and printing processes. In the 19th and 20th centuries, platinotype and palladiotype printing methods were valued for their permanence and tonal range. This compound, along with other palladium salts, was a key component in the sensitizing solutions for these processes. wikipedia.org
In the realm of catalysis, while specific "landmark" papers in the modern sense that exclusively feature this compound as the hero molecule are less common, its use as a standard, readily available palladium source was widespread in the exploratory phases of many catalytic systems. For example, its use as a precursor to generate palladium catalysts for hydrogenation and other reductions is well-documented in the chemical literature.
More recently, research has continued to leverage this compound for the synthesis of advanced materials. For instance, it has been used in the preparation of palladium-creatinine complexes for applications in catalysis and semiconductors. mdpi.com It has also been employed in the synthesis of palladium oxide thin films using techniques like aerosol assisted chemical vapor deposition (AACVD), where it serves as the source material for creating catalytically active layers. These applications, while not always grabbing headlines, represent significant contributions to their respective fields and underscore the enduring utility of this fundamental palladium compound.
Future Research Directions and Emerging Trends
Sustainable Synthesis and Recycling of Palladium from Ammonium (B1175870) Chloropalladate
The high economic value and industrial demand for palladium necessitate the development of sustainable practices, including green synthesis methods and efficient recycling from spent materials. mdpi.com Ammonium chloropalladate is a key intermediate in many of these processes.
Hydrometallurgical methods are a primary focus for recovering palladium from sources like spent automobile catalysts. mdpi.comencyclopedia.pub These processes often involve leaching the palladium into an acidic chloride solution, followed by selective precipitation. One common technique involves the precipitation of palladium as an this compound salt, such as ammonium hexachloropalladate ((NH₄)₂PdCl₆), by adding ammonium chloride (NH₄Cl). jmmab.comresearchgate.nethanyang.ac.kr For instance, a proposed hydrometallurgical process for recovering pure palladium compounds from cemented palladium involves dissolving the material and then selectively precipitating (NH₄)₂PdCl₆ with the addition of NH₄Cl, achieving over 99.9% precipitation of palladium(IV). jmmab.com Another approach for recycling palladium from spent palladium/alumina catalysts involves immersion in an ammonium chloride solution, followed by burning and further processing to achieve a high recovery rate and purity. google.com
In the realm of synthesis, there is a growing emphasis on "green" methods for producing palladium nanoparticles (PdNPs), which have wide-ranging applications in catalysis. rsc.orgnih.gov Ammonium tetrachloropalladate(II) is often used as a water-soluble precursor in these syntheses. For example, water-soluble, fluorescent palladium nanoclusters with a size of approximately 1.91 nm have been synthesized using ammonium tetrachloropalladate(II) as the precursor, methionine as a stabilizer, and the environmentally benign ascorbic acid as a reducing agent. Similarly, extracts from plants like Origanum vulgare L. have been used as bioreductants to synthesize palladium nanoparticles from palladium(II) chloride, a related precursor. mdpi.com These green synthesis approaches avoid the use of toxic reagents and harsh reaction conditions.
| Recycling/Synthesis Method | Palladium Source/Precursor | Key Reagents | Recovered/Synthesized Product | Key Finding/Efficiency | Reference |
| Hydrometallurgical Precipitation | Cemented Palladium | NH₄Cl | (NH₄)₂PdCl₆ | >99.9% precipitation of Pd(IV) | jmmab.com |
| Hydrometallurgical Recycling | Spent Diesel Oxidation Catalyst | HCl, H₂O₂, NH₄Cl, NaClO₃ | (NH₄)₂PdCl₆ | ~94% Pd leaching efficiency | hanyang.ac.kr |
| Catalyst Recycling | Used Pd/Alumina Catalyst | NH₄Cl, NaCl | Metallic Palladium | 95% recovery rate, 99.6% purity | google.com |
| Green Synthesis | (NH₄)₂PdCl₄ | Methionine, Ascorbic Acid | Fluorescent Palladium Nanoclusters (~1.91 nm) | Utilizes non-toxic, biocompatible reagents |
Development of Novel Catalytic Systems Based on Palladium from this compound
This compound serves as a crucial starting material for a wide array of palladium catalysts used in organic synthesis, most notably in cross-coupling reactions. smolecule.comfujifilm.com Research in this area is focused on creating more active, stable, and selective catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for creating carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials. fujifilm.commdpi.com The performance of these catalysts is highly dependent on the ligands coordinated to the palladium center. A significant trend is the development of catalysts with electron-rich and sterically hindered ligands, such as tertiary alkyl phosphines, which exhibit high activity, particularly with less reactive substrates like aryl chlorides. N-heterocyclic carbene (NHC) ligands are also gaining prominence as they can activate palladium catalysts more effectively than traditional phosphines, leading to highly active and stable complexes.
The immobilization of palladium nanoparticles on solid supports is another key strategy to create robust, reusable, and often more sustainable catalytic systems. mdpi.comrsc.org Natural biopolymers like cellulose (B213188) and agarose (B213101) are being explored as inexpensive and readily available supports. mdpi.com For example, palladium nanoparticles supported on cellulose have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com Similarly, palladium nanoparticles synthesized via the chemical reduction of sodium tetrachloropalladate(II) have demonstrated high efficiency in the selective hydrogenolysis of epoxides in water, a green solvent. lookchem.com The catalytic activity in these systems can be tuned by the choice of capping agents and reaction conditions. lookchem.com
Advanced Spectroscopic Techniques for In Operando Studies
Understanding the dynamic nature of a catalyst under actual reaction conditions is critical for improving its design and performance. Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a powerful methodology for gaining these insights. nih.govresearchgate.net
In situ X-ray absorption spectroscopy (XAS) has been instrumental in elucidating the thermal decomposition mechanisms of ammonium chlorometallates, including ammonium hexachloropalladate. researchgate.net By monitoring changes at the palladium L₃ edge and chlorine K edge during heating, researchers can identify reaction intermediates. researchgate.net For the related platinum compound, (NH₄)₂[PtCl₆], time-resolved in situ XAS studies have provided direct evidence for the formation of intermediates like cis-Pt(NH₃)₂Cl₂ during thermal decomposition. researchgate.net These techniques provide a detailed picture of the transformation from the precursor salt to the active metallic phase.
Resonance Raman spectroscopy is another valuable operando technique for studying palladium catalysts. It has been used to investigate the oxidation state of palladium on a γ-alumina support during the catalytic combustion of methane (B114726). rsc.org These studies revealed that under reaction conditions, the catalyst exists as palladium(II) oxide (PdO) and that metallic palladium is inactive for this specific reaction. rsc.org The ability to correlate the catalyst's state with its activity in real-time is a key advantage of the operando approach. nih.gov The development of specialized SERS (Surface-Enhanced Raman Scattering) sensors, such as hybridized VSe₂₋ₓOₓ@Pd, is further enhancing the ability to track molecular dynamics at the palladium interface during catalytic reactions. acs.org
| Spectroscopic Technique | System Studied | Key Information Obtained | Reference |
| In situ X-ray Absorption Spectroscopy (XAS) | Thermal decomposition of (NH₄)₂[PdCl₆] | Identification of reaction intermediates and ligand exchange steps. | researchgate.net |
| In situ XAS | Thermal decomposition of (NH₄)₂[PtCl₆] | Direct evidence of cis-platin intermediate formation. | researchgate.net |
| Operando Resonance Raman Spectroscopy | Pd/γ-Al₂O₃ catalyst for methane combustion | Identification of PdO as the active state; metallic Pd is inactive. | rsc.org |
| Operando SERS | Suzuki-Miyaura coupling on VSe₂₋ₓOₓ@Pd sensors | Tracking of molecular dynamics and reaction intermediates at the catalyst surface. | acs.org |
Predictive Modeling and Machine Learning Applications in Palladium Chemistry
The complexity of catalytic systems presents a significant challenge for rational design. Predictive modeling and machine learning (ML) are emerging as powerful tools to navigate the vast chemical space of catalysts and reaction conditions, accelerating discovery and optimization. mit.eduumich.edu
Machine learning algorithms, such as random forests, can predict the performance of catalytic reactions with greater accuracy than traditional linear regression models. princeton.edu By training models on high-throughput experimentation data, researchers can predict reaction yields for complex, multidimensional systems like the Buchwald-Hartwig C-N cross-coupling. princeton.edudigitellinc.com These models use descriptors for reaction components (e.g., aryl halides, ligands, additives) to predict outcomes, enabling chemists to screen potential reaction conditions in silico before performing experiments. mit.edu
A significant advance is the development of machine-learned interatomic potentials (MLIPs) for palladium-catalyzed reactions. chemrxiv.orgchemrxiv.org These models, like AIMNet2-Pd, can perform geometry optimizations and transition state searches in seconds while maintaining accuracy close to that of computationally expensive quantum mechanics calculations. chemrxiv.orgchemrxiv.org This allows for high-throughput screening of catalysts and detailed mechanistic studies of entire catalytic cycles. chemrxiv.org Unsupervised ML methods, such as clustering algorithms, have also been successfully used to identify new classes of ligands that can stabilize catalytically active species like dinuclear palladium(I) dimers. researchgate.net These computational approaches can also be used to predict fundamental properties of potential catalyst precursors, such as their thermal stability and volatility, guiding the synthesis of new and improved materials for deposition processes. schrodinger.com
Exploration of this compound in Quantum Materials and Spintronics Research
While the primary applications of this compound have been in catalysis and synthesis, there is nascent exploration into the use of palladium complexes, derived from such precursors, in the fields of advanced electronic materials, including quantum materials and spintronics. The unique electronic properties of palladium complexes make them interesting candidates for these cutting-edge applications.
Research has shown that certain palladium complexes exhibit properties relevant to electronic devices. For example, nickel complexes of 1,2-phenylenediamine demonstrate ambipolar transistor properties, and their palladium analogues show similar and, in some cases, improved performance. acs.org This suggests the potential for tuning electronic characteristics by selecting the appropriate metal center. The development of organometallic complexes based on palladium as active materials for energy storage, such as in Li-ion batteries, is also an active area of investigation. researchgate.net
The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, requires materials with specific magnetic and electronic properties. While direct research linking this compound to spintronics is limited, the broader exploration of palladium complexes in materials science opens up possibilities. The ability to create well-defined palladium nanostructures and thin films, often starting from precursors like this compound, is crucial for fabricating novel electronic and spintronic devices. The investigation of intermolecular interactions in palladium complexes, which can be influenced by pressure and lead to changes in physical properties (piezochromism), points towards their potential use in sensor technologies. nottingham.ac.uk Future research may focus on designing specific palladium complexes, synthesized from simple precursors like this compound, with tailored electronic and magnetic properties for applications in quantum computing and spin-based electronics.
Q & A
Q. What are the optimal conditions for synthesizing ammonium chloropalladate with high purity?
this compound ((NH₄)₂PdCl₆) is typically synthesized by reacting palladium(IV) chloride (PdCl₄) with ammonium chloride (NH₄Cl) in a hydrochloric acid medium. To ensure high purity:
- Dissolve PdCl₂ in concentrated HCl under gentle heating (60–80°C) to form H₂PdCl₆.
- Add stoichiometric NH₄Cl to the solution, followed by slow evaporation at 25°C to crystallize the product .
- Purify via recrystallization in dilute HCl and confirm purity using elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How can researchers safely handle this compound in laboratory settings?
this compound poses risks of severe eye irritation and oral toxicity. Key safety measures include:
- Using fume hoods with ≥10 air changes/hour to limit inhalation of dust or vapors .
- Wearing nitrile gloves, tight-fitting goggles, and lab coats to prevent skin/eye contact .
- Storing the compound in sealed containers away from reducing agents to avoid unintended redox reactions .
Q. What spectroscopic methods are most effective for characterizing this compound?
- X-ray Diffraction (XRD): Determines crystal structure and phase purity by comparing observed lattice parameters with reference data (e.g., cubic system, a = 10.24 Å) .
- UV-Vis Spectroscopy: Identifies d-d electronic transitions in the 300–400 nm range, characteristic of Pd(IV) octahedral complexes .
- Raman Spectroscopy: Detects Pd-Cl stretching vibrations (~320 cm⁻¹) and NH₄⁺ symmetric bending modes (~1,450 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in reported thermal decomposition pathways of this compound be resolved?
Conflicting data on decomposition products (e.g., NH₃ vs. N₂ release) may arise from experimental conditions. To address this:
- Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) under controlled atmospheres (e.g., inert vs. oxidizing) .
- Compare decomposition kinetics using isoconversional models (e.g., Kissinger method) to identify pressure- or temperature-dependent pathways .
- Validate results with in situ X-ray absorption spectroscopy (XAS) to track Pd oxidation state changes during heating .
Q. What role does this compound play in catalytic C–C coupling reactions, and how can its activity be optimized?
The compound serves as a precursor for Pd nanocatalysts in Suzuki-Miyaura couplings. To enhance catalytic efficiency:
- Reduce (NH₄)₂PdCl₆ in situ with NaBH₄ to generate Pd(0) nanoparticles (2–5 nm) with high surface area .
- Stabilize nanoparticles using ligands (e.g., PVP) or supports (e.g., activated carbon) to prevent aggregation .
- Monitor reaction progress via GC-MS or HPLC to correlate catalyst loading with yield (typical turnover numbers: 10³–10⁴) .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Variability often stems from impurities in Pd precursors or inconsistent HCl concentrations. Strategies include:
- Standardizing PdCl₂ source purity (≥99.995% trace metals basis) to minimize Fe/Ni contaminants .
- Using pH meters to maintain HCl concentration within ±0.1 M during synthesis .
- Implementing quality control via ICP-MS to verify Pd:Cl:NH₄⁺ ratios (theoretical: 1:6:2) .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Density Functional Theory (DFT): Calculate Pd 4d-orbital energies and charge distribution using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets .
- Molecular Dynamics (MD): Simulate thermal stability by analyzing Pd-Cl bond dissociation kinetics at elevated temperatures .
- Compare computational results with experimental XPS data (Pd 3d₅/₂ binding energy: ~337.5 eV) to validate models .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?
- Conduct systematic solubility tests in H₂O, ethanol, and acetonitrile at 25°C, using gravimetric analysis to quantify solubility limits .
- Correlate results with solvent polarity indices (e.g., Hansen parameters) to explain discrepancies .
- Report detailed experimental conditions (e.g., stirring time, particle size) to ensure reproducibility .
Q. What strategies can differentiate between ligand substitution and redox mechanisms in reactions involving this compound?
- Use cyclic voltammetry to identify redox peaks (e.g., Pd(IV) → Pd(II) at ~0.5 V vs. SHE) .
- Track ligand exchange via ¹H NMR by monitoring NH₄⁺ or Cl⁻ signal shifts during reactions .
- Perform kinetic isotope effects (KIE) studies to distinguish between associative (KIE >1) and dissociative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
